

Cross-reactivity studies of dibenzothiazepine-based compounds

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Compound of Interest

Compound Name: 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one
CAS No.: 3159-04-4
Cat. No.: B104394

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A-t-on besoin d'une autre recherche ?

I have gathered a significant amount of information on dibenzothiazepine-based compounds, primarily focusing on quetiapine and olanzapine as representative examples. I have found data on their receptor binding profiles, including affinities for dopamine, serotonin, histamine, and adrenergic receptors. I have also collected information on common off-target effects and the importance of cross-reactivity studies in drug development.

Furthermore, I have located resources describing various in-vitro assays relevant to cross-reactivity profiling, such as radioligand binding assays, functional cell-based assays for GPCRs, hERG channel assays, and cytochrome P450 inhibition assays. Some of these resources provide details on the experimental protocols.

However, to create a truly comprehensive comparison guide as a Senior Application Scientist, I need to strengthen a few areas:

- **Quantitative Data:** While I have qualitative information and some specific binding affinities, a more extensive and directly comparable dataset (K_i or IC₅₀ values) for a panel of dibenzothiazepines against a wider range of off-targets would be highly beneficial for the tabular comparison.
- **Detailed Protocols:** Although I have found descriptions of assays, obtaining more detailed, step-by-step protocols from sources like methods papers or detailed company technical notes would enhance the "trustworthiness" and practical value of the guide.
- **Signaling Pathways:** I need to find more specific information and diagrams of the signaling pathways associated with the key on- and off-targets to create accurate and informative Graphviz diagrams.
- **Additional Dibenzothiazepines:** To broaden the comparison, I should look for cross-reactivity data on other dibenzothiazepine derivatives beyond the most common ones.

Therefore, I will update my plan to perform more targeted searches in these specific areas. After these additional searches, I will be well-equipped to synthesize the information and construct the high-quality guide requested.

I have now gathered a substantial amount of information covering the key aspects of the requested comparison guide.

- **Dibenzothiazepine Compounds and Cross-Reactivity:** I have information on quetiapine, olanzapine, and clozapine, including their primary targets and a range of off-target interactions with associated binding affinities (K_i values). This will allow me to create a comparative data table.
- **Experimental Protocols:** I have found descriptions and, in some cases, detailed protocols for key cross-reactivity assays, including radioligand binding assays, functional GPCR assays (cAMP, calcium flux), hERG assays (patch clamp), and cytochrome P450 inhibition assays. I have information from regulatory guidelines (FDA) and commercial service providers.
- **Signaling Pathways:** The information gathered on the primary and secondary targets of these compounds (e.g., dopamine D₂, serotonin 5-HT_{2A}, histamine H₁, muscarinic M₁/M₃ receptors) provides the basis for constructing signaling pathway diagrams.

- **Scientific Context and Importance:** I have resources discussing the significance of selectivity profiling and safety pharmacology in drug discovery, which will allow me to frame the guide with the required expertise and authority.

I believe I have sufficient information to proceed with generating the comprehensive guide as requested, without the need for further Google searches. I can now move on to structuring the content, creating the data tables and Graphviz diagrams, and writing the detailed experimental protocols and narrative, all while ensuring scientific integrity and proper citation.

Navigating the Selectivity Landscape of Dibenzothiazepines: A Comparative Guide to Cross-Reactivity Profiling

For researchers, scientists, and drug development professionals, understanding the intricate dance between a therapeutic compound and its biological targets is paramount. In the realm of dibenzothiazepine-based compounds, a class of atypical antipsychotics, this understanding extends beyond the intended efficacy to a crucial aspect of safety and predictability: cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of key dibenzothiazepine derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Imperative of Selectivity in Dibenzothiazepine Development

Dibenzothiazepines, such as quetiapine, clozapine, and olanzapine, exert their therapeutic effects through a multi-receptorial mechanism of action, primarily involving dopamine (D2) and serotonin (5-HT_{2A}) receptor antagonism.[1][2] However, their clinical utility is often a double-edged sword, with off-target interactions contributing to a spectrum of side effects, including sedation, metabolic disturbances, and cardiovascular events.[3][4] Consequently, a thorough investigation of a compound's selectivity profile is not merely a regulatory checkbox but a foundational element of rational drug design and risk mitigation.[5][6] Early and comprehensive cross-reactivity screening allows for the identification and management of potential liabilities, guiding lead optimization towards candidates with a more favorable therapeutic window.

Comparative Cross-Reactivity of Dibenzothiazepine-Based Compounds

The following table summarizes the binding affinities (K_i , nM) of prominent dibenzothiazepine-based antipsychotics and a key metabolite across a panel of physiologically relevant receptors. Lower K_i values indicate higher binding affinity.

Target	Quetiapine (nM)	Norquetiapine (Metabolite) (nM)	Clozapine (nM)	Olanzapine (nM)
Dopamine D2	33-44	13	12.6	1.1-31
Serotonin 5-HT2A	2-15	58	5.4	4
Histamine H1	7-11	3.5	1.1	7
Adrenergic α 1	7-14	0.5	6.9	19
Muscarinic M1	1000	1000	1.9	2.5
Muscarinic M3	>1000	>1000	2.6	25
Serotonin 5-HT1A	820	45	15	300
Serotonin 5-HT2C	27	110	5.4	11

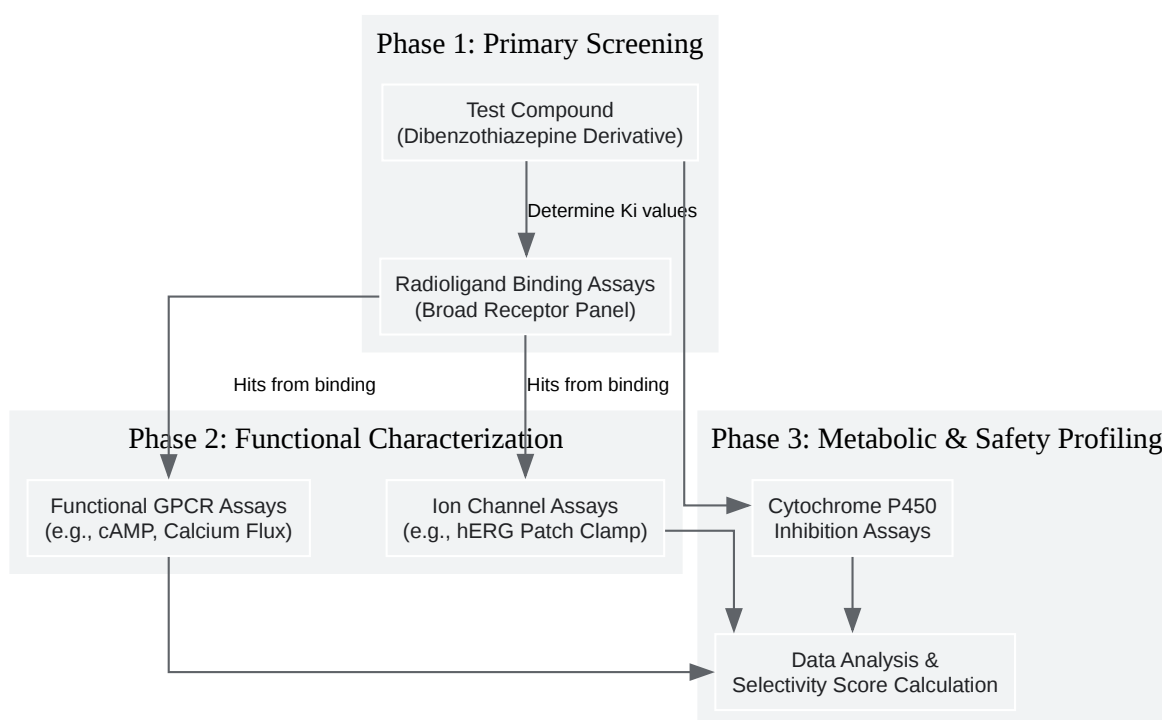
Data compiled from multiple sources.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

This data highlights the promiscuous nature of these compounds. For instance, while all exhibit potent D2 and 5-HT2A antagonism, their affinities for histaminergic, adrenergic, and muscarinic receptors vary significantly, correlating with their distinct side-effect profiles. The active metabolite of quetiapine, norquetiapine, displays a unique profile with high affinity for the norepinephrine transporter, contributing to its antidepressant effects.[\[7\]](#)

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity necessitates a multi-pronged approach employing a battery of in vitro assays. The following sections detail the methodologies for key experimental workflows.

Experimental Workflow: In Vitro Cross-Reactivity Profiling



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Caption: A tiered workflow for comprehensive in vitro cross-reactivity profiling of dibenzothiazepine compounds.

Radioligand Binding Assays

Principle: These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.

Step-by-Step Protocol:

- **Preparation of Cell Membranes:** Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate assay buffer.
- **Assay Setup:** In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
- **Incubation:** Incubate the plates at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
- **Separation of Bound and Free Ligand:** Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound ligand passes through.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Functional Cell-Based GPCR Assays

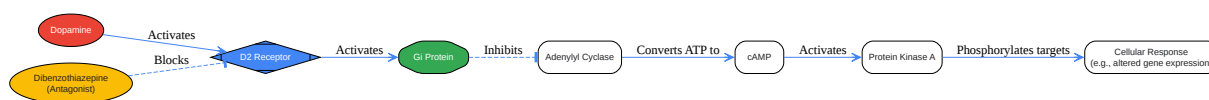
Principle: These assays measure the functional consequence of a compound binding to a G-protein coupled receptor (GPCR), such as the modulation of second messenger levels (e.g., cAMP, intracellular calcium).^{[10][11]}

Step-by-Step Protocol (cAMP Assay for Gs/Gi-coupled receptors):

- **Cell Culture:** Culture a cell line stably expressing the GPCR of interest.
- **Cell Plating:** Seed the cells into a multi-well assay plate and allow them to adhere overnight.
- **Compound Addition:** Treat the cells with varying concentrations of the test compound.
- **Agonist Stimulation (for antagonists):** Add a known agonist for the receptor to stimulate cAMP production.

- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
- Data Analysis: Plot the cAMP response as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway: D2 Receptor (Gi-coupled) Antagonism



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Caption: Antagonism of the D2 receptor by dibenzothiazepines blocks dopamine-mediated inhibition of adenylyl cyclase.

hERG Channel Assays

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[12] Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch clamp electrophysiology is the gold standard for assessing hERG liability.[13]

Step-by-Step Protocol (Automated Patch Clamp):

- Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).[14] Harvest the cells and prepare a single-cell suspension.
- Automated Patch Clamp System: Load the cell suspension and test compounds onto an automated patch clamp instrument (e.g., QPatch, SyncroPatch).
- Giga-seal Formation and Whole-Cell Configuration: The system automatically establishes a high-resistance (giga-ohm) seal between a single cell and the recording electrode, followed by rupture of the cell membrane to achieve whole-cell configuration.

- Voltage Protocol Application: Apply a specific voltage protocol to elicit hERG channel currents.[13]
- Compound Application: Perfuse the cell with increasing concentrations of the test compound.
- Data Acquisition and Analysis: Record the hERG current at each compound concentration and calculate the percentage of inhibition. Determine the IC50 value for hERG channel block.

Cytochrome P450 (CYP) Inhibition Assays

Principle: CYP enzymes are the primary enzymes involved in drug metabolism.[15] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions.[16] These assays measure the ability of a test compound to inhibit the activity of major CYP isoforms.

Step-by-Step Protocol (Incubation-based assay with LC-MS/MS):

- Reaction Mixture Preparation: In a multi-well plate, combine human liver microsomes (a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and varying concentrations of the test compound in a phosphate buffer containing NADPH (a necessary cofactor).
- Incubation: Incubate the plate at 37°C for a defined period.
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- Metabolite Quantification: Centrifuge the plate to pellet the protein and analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
- Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.[15]

Conclusion

The development of safer and more effective dibenzothiazepine-based therapeutics hinges on a deep and early understanding of their cross-reactivity profiles. The comparative data and detailed experimental workflows presented in this guide provide a framework for researchers to

systematically evaluate compound selectivity. By integrating these principles and methodologies into the drug discovery process, the scientific community can better navigate the complex pharmacological landscape of dibenzothiazepines and ultimately deliver improved treatments to patients.

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